molecular formula C24H23N3 B392474 4-(1,3-Dibenzylimidazolidin-2-yl)benzonitrile

4-(1,3-Dibenzylimidazolidin-2-yl)benzonitrile

Cat. No.: B392474
M. Wt: 353.5g/mol
InChI Key: DFNSTMRBNXXJCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1,3-Dibenzylimidazolidin-2-yl)benzonitrile is a chemical compound with the molecular formula C24H23N3 It is characterized by its complex structure, which includes a benzonitrile group attached to a 1,3-dibenzyl-2-imidazolidinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-Dibenzylimidazolidin-2-yl)benzonitrile typically involves the reaction of benzonitrile with 1,3-dibenzyl-2-imidazolidinone under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies and equipment ensures efficient production while maintaining the quality and consistency of the compound.

Chemical Reactions Analysis

Types of Reactions

4-(1,3-Dibenzylimidazolidin-2-yl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives.

Scientific Research Applications

4-(1,3-Dibenzylimidazolidin-2-yl)benzonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(1,3-Dibenzylimidazolidin-2-yl)benzonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1,3-Dibenzylimidazolidin-2-yl)benzonitrile
  • Benzonitrile, 4-[1,3-bis(phenylmethyl)-2-imidazolidinyl]

Uniqueness

This compound is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C24H23N3

Molecular Weight

353.5g/mol

IUPAC Name

4-(1,3-dibenzylimidazolidin-2-yl)benzonitrile

InChI

InChI=1S/C24H23N3/c25-17-20-11-13-23(14-12-20)24-26(18-21-7-3-1-4-8-21)15-16-27(24)19-22-9-5-2-6-10-22/h1-14,24H,15-16,18-19H2

InChI Key

DFNSTMRBNXXJCY-UHFFFAOYSA-N

SMILES

C1CN(C(N1CC2=CC=CC=C2)C3=CC=C(C=C3)C#N)CC4=CC=CC=C4

Canonical SMILES

C1CN(C(N1CC2=CC=CC=C2)C3=CC=C(C=C3)C#N)CC4=CC=CC=C4

Origin of Product

United States

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